molecular formula C11H12BrNO2 B15274437 4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one CAS No. 1427389-90-9

4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one

Cat. No.: B15274437
CAS No.: 1427389-90-9
M. Wt: 270.12 g/mol
InChI Key: BZHSBFSAKNORQC-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the reaction of 4-bromo-2-methylphenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: A precursor in the synthesis of 4-(4-Bromo-2-methyl-phenyl)-morpholin-3-one.

    4-Bromo-N-(2-methylphenyl)benzamide: Another brominated compound with potential medicinal applications.

    2-Bromo-4-methylphenol: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of the morpholinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated phenyl compounds and contributes to its specific applications in various fields.

Properties

CAS No.

1427389-90-9

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(4-bromo-2-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-6-9(12)2-3-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

BZHSBFSAKNORQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CCOCC2=O

Origin of Product

United States

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